

Comparative analysis of JNJ-26146900 and dihydrotestosterone (DHT)

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Compound of Interest

Compound Name: JNJ-26146900

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Comparative Analysis: JNJ-26146900 and Dihydrotestosterone (DHT)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational selective androgen receptor modulator (SARM) **JNJ-26146900** and the endogenous androgen, dihydrotestosterone (DHT). The information is compiled from available preclinical data to offer an objective overview of their respective interactions with the androgen receptor (AR) and their downstream effects.

Executive Summary

Dihydrotestosterone (DHT) is the most potent natural agonist of the androgen receptor (AR), mediating the development and maintenance of male characteristics. Its systemic activity, however, is associated with both therapeutic and undesirable effects, such as benign prostatic hyperplasia and prostate cancer progression. **JNJ-26146900** is a non-steroidal SARM designed to elicit tissue-selective AR activity, with the goal of providing anabolic benefits in muscle and bone while acting as an antagonist in the prostate. This profile suggests a potential therapeutic window for conditions like prostate cancer and osteoporosis. Direct comparative studies are limited as **JNJ-26146900** did not proceed to clinical trials.

Data Presentation

The following tables summarize the available quantitative data for **JNJ-26146900** and DHT.

Table 1: Comparative Binding Affinities for the Androgen Receptor

Compound	Receptor	Binding Affinity Metric	Value
JNJ-26146900	Rat AR	Ki	400 nM[1][2]
Dihydrotestosterone (DHT)	Human AR	Kd	0.25 - 0.5 nM

Note: The binding affinity for **JNJ-26146900** is for the rat androgen receptor, as data for the human receptor is not publicly available. This is a significant limitation in the direct comparison of potencies.

Table 2: In Vitro and In Vivo Activity Profile

Feature	JNJ-26146900	Dihydrotestosterone (DHT)
AR Activity in Prostate	Antagonist[3]	Agonist
AR Activity in Muscle/Bone	Agonist (Anabolic)[3]	Agonist (Anabolic)
Effect on Prostate Tumor Growth	Reduces tumor size (in vivo, rat and mouse models)[1][2]	Promotes tumor growth
Effect on Bone Density	Prevents castration-induced bone loss (in vivo, rat model) [1][2]	Maintains bone density
EC50 for AR Activation	Not Available	0.13 nM

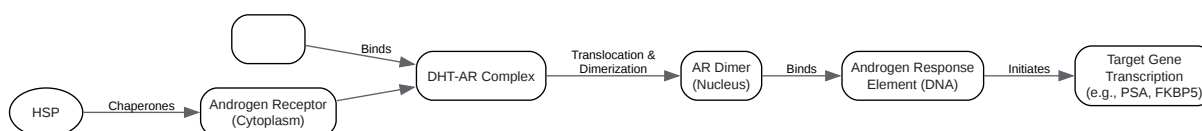
Signaling Pathways and Mechanisms of Action

Dihydrotestosterone acts as a classical androgen. Upon entering the cell, it binds to the androgen receptor in the cytoplasm, causing a conformational change. This ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of target genes, such as

prostate-specific antigen (PSA) and FK506-binding protein 5 (FKBP5), leading to various physiological effects.

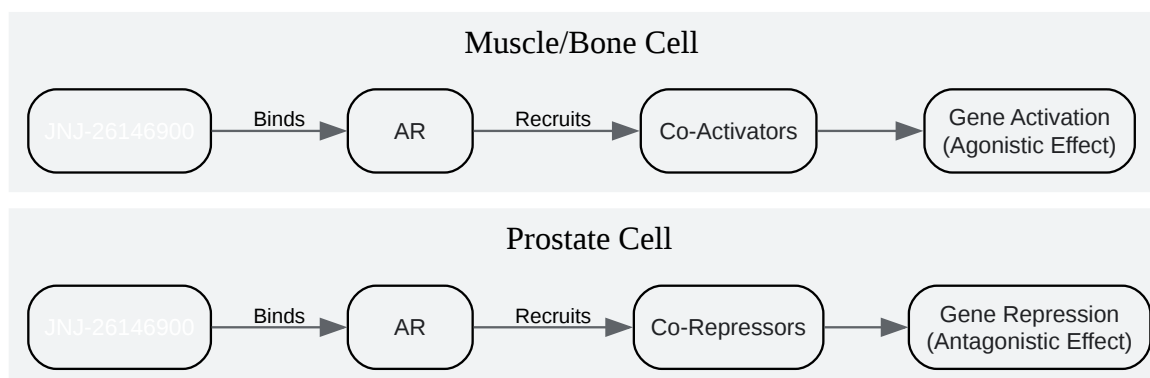
JNJ-26146900, as a SARM, exhibits a more complex mechanism. Its tissue-selective activity is believed to stem from its unique interaction with the AR. This interaction leads to a specific conformation of the AR that differs from the conformation induced by DHT. This altered conformation results in differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner. In tissues like the prostate, it is hypothesized that **JNJ-26146900** promotes the recruitment of co-repressors, leading to an antagonistic effect. Conversely, in muscle and bone, it may favor the recruitment of co-activators, resulting in an agonistic, anabolic effect.

Signaling Pathway Diagrams



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Caption: Canonical Androgen Receptor Signaling Pathway of DHT.



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Caption: Proposed Tissue-Selective Mechanism of **JNJ-26146900**.

Experimental Protocols

Detailed protocols for the specific experiments cited in the literature for **JNJ-26146900** are not publicly available. The following are representative protocols for the types of assays likely used to characterize and compare these compounds.

Competitive Androgen Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., **JNJ-26146900**) to the androgen receptor in comparison to a known ligand (e.g., DHT).

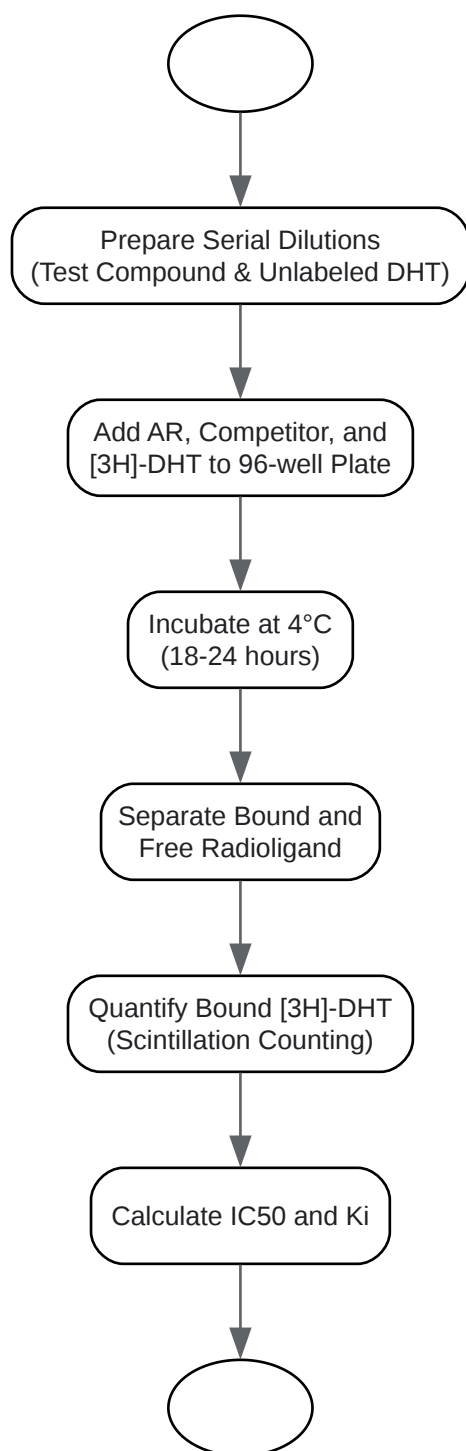
Materials:

- Recombinant human androgen receptor (or rat AR for **JNJ-26146900**).
- Radiolabeled androgen, such as [3H]-DHT.
- Test compound (**JNJ-26146900**).
- Unlabeled DHT (for standard curve).
- Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT).
- 96-well plates.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of the test compound and unlabeled DHT in the assay buffer.
- In a 96-well plate, add a fixed concentration of recombinant AR to each well.
- Add the serially diluted test compound or unlabeled DHT to the respective wells.
- Add a fixed concentration of [3H]-DHT to all wells.

- Incubate the plate at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.
- Separate the bound from free radioligand using a method such as hydroxylapatite precipitation or filtration.
- Quantify the amount of bound [3H]-DHT in each well using a scintillation counter.
- Plot the percentage of bound [3H]-DHT against the concentration of the competitor.
- Calculate the IC₅₀ (concentration of competitor that displaces 50% of the radioligand) and subsequently the K_i (inhibition constant) using the Cheng-Prusoff equation.



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Caption: Workflow for a Competitive Androgen Receptor Binding Assay.

In Vivo Prostate Cancer Xenograft Model (CWR22-LD1)

Objective: To evaluate the in vivo efficacy of a test compound (e.g., **JNJ-26146900**) on the growth of a human prostate cancer xenograft in an animal model.

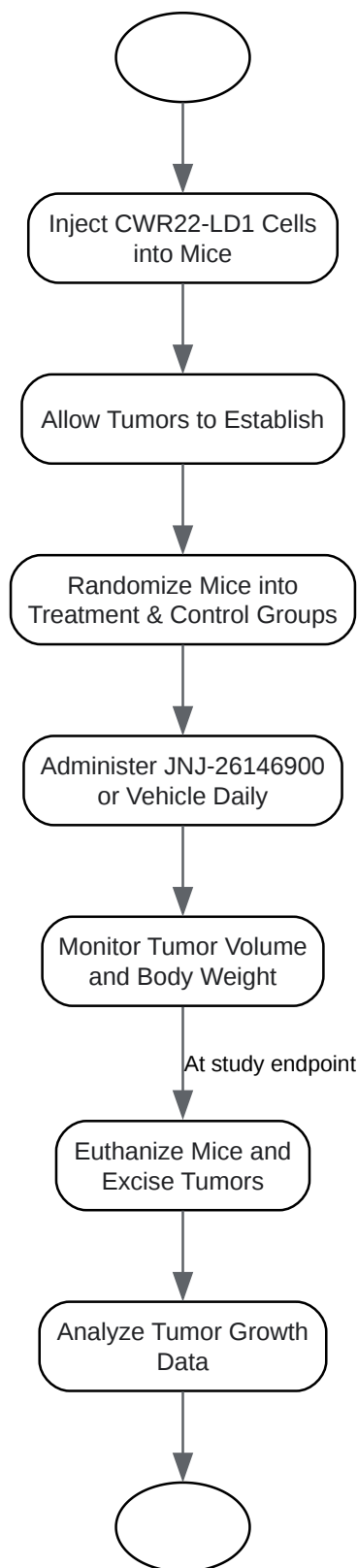
Materials:

- CWR22-LD1 human prostate cancer cells.
- Immunocompromised male mice (e.g., athymic nude mice).
- Matrigel or similar basement membrane matrix.
- Test compound (**JNJ-26146900**) formulated for oral administration.
- Vehicle control.
- Calipers for tumor measurement.

Procedure:

- CWR22-LD1 cells are harvested and resuspended in a mixture of media and Matrigel.
- The cell suspension is subcutaneously injected into the flanks of the immunocompromised mice.
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Mice are randomized into treatment and control groups.
- The treatment group receives daily oral administration of **JNJ-26146900** at various doses.
- The control group receives the vehicle.
- Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).
- Body weight is also monitored as a measure of general toxicity.
- At the end of the study, mice are euthanized, and tumors are excised and weighed.

- Statistical analysis is performed to compare tumor growth between the treatment and control groups.



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Caption: Workflow for an In Vivo Prostate Cancer Xenograft Study.

Conclusion

The available preclinical data suggests that **JNJ-26146900** exhibits a distinct pharmacological profile compared to the endogenous androgen DHT. While DHT is a potent, non-selective agonist of the androgen receptor, **JNJ-26146900** demonstrates tissue-selective activity, acting as an antagonist in the prostate and an agonist in bone and likely muscle. This profile highlights the therapeutic potential of SARMs in treating conditions where androgenic effects are desired in some tissues but detrimental in others. However, the lack of data on the binding affinity of **JNJ-26146900** to the human androgen receptor and the absence of direct comparative studies with DHT necessitate further research to fully elucidate their relative potencies and mechanisms of action. The provided experimental frameworks can serve as a basis for such future investigations.

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